molecular formula C23H30N4O4 B6484882 N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide CAS No. 900006-08-8

N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide

Cat. No.: B6484882
CAS No.: 900006-08-8
M. Wt: 426.5 g/mol
InChI Key: DBTOJKSJLIEGLV-UHFFFAOYSA-N
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Description

N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide is a useful research compound. Its molecular formula is C23H30N4O4 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.22670545 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4/c1-26(2)18-10-8-17(9-11-18)20(27-12-14-31-15-13-27)16-24-22(28)23(29)25-19-6-4-5-7-21(19)30-3/h4-11,20H,12-16H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTOJKSJLIEGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Dimethylamino group : Known for its role in enhancing solubility and biological activity.
  • Morpholino group : Often used in drug design for its ability to improve pharmacokinetic properties.
  • Oxalamide linkage : Contributes to the stability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical pathways such as inflammation and cancer cell proliferation. The proposed mechanism involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory processes or tumor growth.
  • Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates several potential biological activities associated with this compound:

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. Its interaction with inflammatory mediators could lead to reduced cytokine production and subsequent inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines,
Anti-inflammatoryReduces cytokine production,
Enzyme InhibitionInhibits enzymes related to inflammation

Case Study: Anticancer Potential

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of human breast cancer cells (MCF-7). The compound was found to induce G0/G1 phase cell cycle arrest, leading to decreased proliferation rates. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p21, indicating a potential pathway for further therapeutic exploration.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the viability of this compound as a therapeutic agent. Key findings include:

  • Absorption : High probability of human intestinal absorption.
  • Blood-Brain Barrier Penetration : Likely penetrates the blood-brain barrier, which is significant for central nervous system-targeted therapies.
  • Toxicity : Preliminary Ames tests indicate potential toxicity; thus, further toxicological studies are warranted to evaluate safety profiles.

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